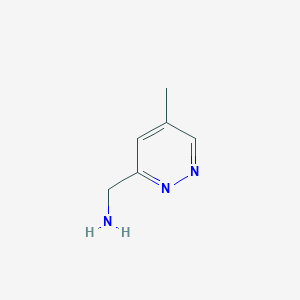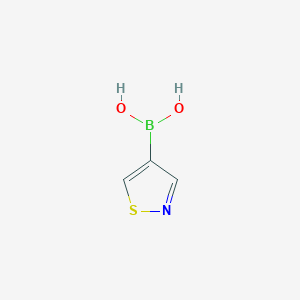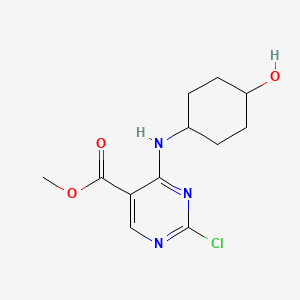![molecular formula C8H7N3O2S B1405013 Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate CAS No. 1392804-53-3](/img/structure/B1405013.png)
Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Übersicht
Beschreibung
“Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular weight of 209.23 . It is a solid substance at ambient temperature . The IUPAC name for this compound is methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The InChI code for “Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3, (H2,9,10,11) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is a solid substance at ambient temperature . It has a molecular weight of 209.23 .Wissenschaftliche Forschungsanwendungen
-
Anti-inflammatory Applications
- Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Numerous methods for the synthesis of pyrimidines are described . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
- Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years .
- Pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
- The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model .
-
- The novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells .
- Evaluation for in vitro antiproliferative activity of new thieno [2, 3-d] pyrimidine and thiophene derivatives was conducted .
- The best compounds, with the IC 50 (μM) = 4.30 ± 0.3 to 23.57 ± 1.8 when tested against five cancer cell lines namely, HepG-2, Hep-2, MCF-7, PC-3, and HeLa by the standard MTT assay .
-
Inhibition of Various Enzymes and Pathways in Anticancer Therapy
- Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways, which can be crucial in anticancer therapy .
- For instance, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno [2,3- d ]pyrimidine derivatives as PI3K inhibitors against various isomers PI3Kα, β, and γ in addition to their anticancer activity versus NCI 60 cell lines .
-
- Pyrido [2,3- d ]pyrimidines, a similar class of compounds, have been studied for their antitumor properties .
- They have been found to inhibit several cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
-
Inhibition of Various Enzymes and Pathways in Anticancer Therapy
- Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways, which can be crucial in anticancer therapy .
- For instance, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno [2,3- d ]pyrimidine derivatives as PI3K inhibitors against various isomers PI3Kα, β, and γ in addition to their anticancer activity versus NCI 60 cell lines .
-
- Pyrido [2,3- d ]pyrimidines, a similar class of compounds, have been studied for their antitumor properties .
- They have been found to inhibit several cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
-
Anticancer Activities and Structure–Activity Relationships
- The incorporation of pyrimidine nucleus at 2,3-positions with hydrophobic groups as (=NH-4, –N=CHPh-3; =NH-4, –NH 2 -3 and =NH-4, –NMe-3) and a hydroxy group at 8-position or (–N=CHPh2, –N=CHOEt-2, NH 2 -2 and –N=CHNMe 2 -2) and a hydroxy or acetoxy groups at 7-position of the chromene nucleus are favorable and greatly enhanced the antitumor activity than the other hydrophobic groups and 4-bromophenyl is favorable than 4-chlorophenyl at 5- or 4-position with decreasing of the partition coefficient Log P .
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of “Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Thienopyrimidines, in general, have shown diverse biological activities and are structural analogs of purines, making them an attractive structural feature in the production of pharmaceutical drugs .
Eigenschaften
IUPAC Name |
methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUPFWMYFZHGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167961 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate | |
CAS RN |
1392804-53-3 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



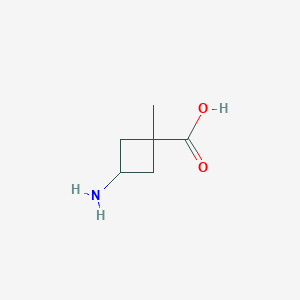
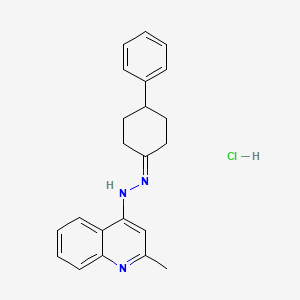
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
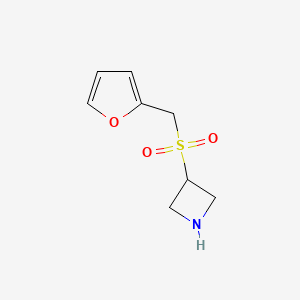
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)
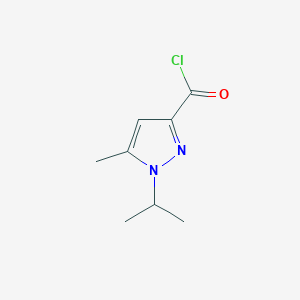
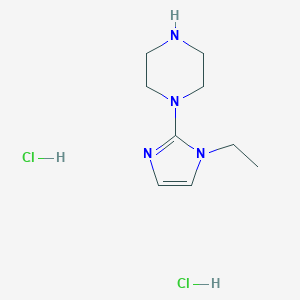
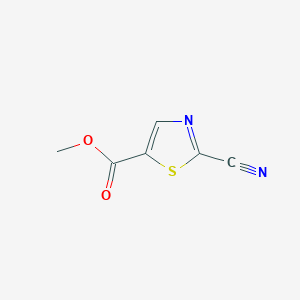
![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)
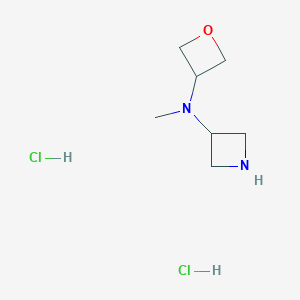
![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
